Validated HPLC-MS/MS Method Performance Using Lenalidomide-d5 as Internal Standard
In a fully validated HPLC-MS/MS method for quantifying lenalidomide in human plasma, Lenalidomide-d5 was used as the internal standard. The method demonstrated high accuracy and precision across the calibration range of 5-1000 ng/mL [1]. This performance is a direct result of the co-eluting, stable isotope-labeled internal standard effectively compensating for matrix effects and sample processing variability.
| Evidence Dimension | Between-run precision (Coefficient of Variation, CV%) |
|---|---|
| Target Compound Data | 1.70-7.65% |
| Comparator Or Baseline | N/A (Method performance using Lenalidomide-d5) |
| Quantified Difference | N/A |
| Conditions | HPLC-MS/MS analysis of total lenalidomide in human plasma, extracted via liquid-liquid extraction from 50 µL sample volume [1]. |
Why This Matters
This data confirms that Lenalidomide-d5 enables an analytical method that meets stringent FDA and EMA regulatory guidelines for bioanalytical method validation, a key requirement for pharmacokinetic studies supporting drug development and clinical trials.
- [1] Shim, W.S., et al. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Pharmaceutics 2024, 16(10), 1340. View Source
